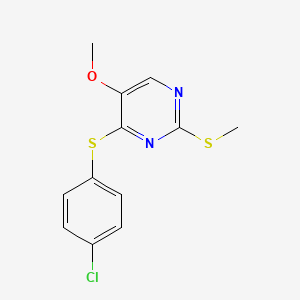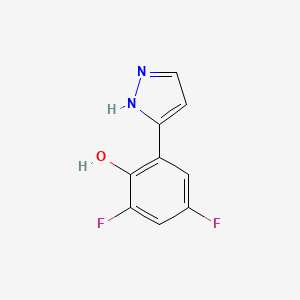
2,4-difluoro-6-(1H-pyrazol-5-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,4-difluoro-6-(1H-pyrazol-5-yl)phenol” is a chemical compound with the molecular formula C9H6F2N2O . It has an average mass of 196.154 Da and a monoisotopic mass of 196.044815 Da .
Molecular Structure Analysis
The molecular structure of “2,4-difluoro-6-(1H-pyrazol-5-yl)phenol” consists of a phenol group (a benzene ring with a hydroxyl group) which is substituted with two fluorine atoms at the 2nd and 4th positions and a pyrazol group at the 6th position .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-difluoro-6-(1H-pyrazol-5-yl)phenol” such as melting point, boiling point, density, etc., are not available in the sources I found . For detailed properties, it’s recommended to refer to material safety data sheets (MSDS) or other specialized chemical databases.Wissenschaftliche Forschungsanwendungen
Molecular Docking and Quantum Chemical Calculations :
- A study conducted by Viji et al. (2020) in the Journal of Molecular Structure focused on the molecular structure and spectroscopic data of a related compound, 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol. They used Density Functional Theory (DFT) for calculations, providing insights into the molecule's geometry, vibrational spectra, and intramolecular charge transfer, among other properties. This type of study is crucial for understanding the chemical behavior and potential applications of similar compounds like 2,4-difluoro-6-(1H-pyrazol-5-yl)phenol (Viji et al., 2020).
Copper Extractants :
- Healy et al. (2016) in Dalton transactions discussed alkyl-substituted phenolic pyrazoles as copper extractants. They examined the effects of substitution in the phenol ring on the strength of the extractants and used X-ray structure determinations and DFT calculations. Such studies are important for applications in metal extraction and recovery processes (Healy et al., 2016).
Antifungal, Anti-Inflammatory, and Antioxidant Activities :
- Research by Jadhav et al. (2020) in the Russian Journal of Bioorganic Chemistry explored the pharmacological applications of difluorophenyl pyrazole chalcone conjugates, which showed promising antifungal, anti-inflammatory, and antioxidant activities. This indicates potential applications in therapeutic and pharmacological fields (Jadhav et al., 2020).
Corrosion Inhibition in Mild Steel :
- Lgaz et al. (2018) in Cogent Engineering reported on pyrazoline derivatives, similar in structure to 2,4-difluoro-6-(1H-pyrazol-5-yl)phenol, as potential corrosion inhibitors for mild steel in acidic media. This is significant for industrial applications, particularly in protecting metal surfaces from corrosion (Lgaz et al., 2018).
Synthesis and Characterization for OLEDs :
- Cherpak et al. (2011) in Optical Materials studied the properties of a pyrazoline derivative with hindered phenol for application in organic light-emitting diodes (OLEDs) as a hole transport layer. This research contributes to the development of more efficient and durable OLEDs, a key area in display technology (Cherpak et al., 2011).
Eigenschaften
IUPAC Name |
2,4-difluoro-6-(1H-pyrazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O/c10-5-3-6(8-1-2-12-13-8)9(14)7(11)4-5/h1-4,14H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXBDWQXPZSIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=C(C(=CC(=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-6-(1H-pyrazol-5-yl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

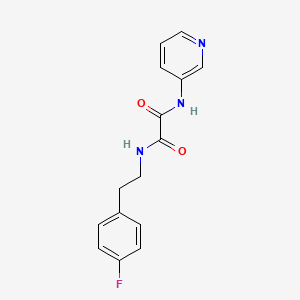
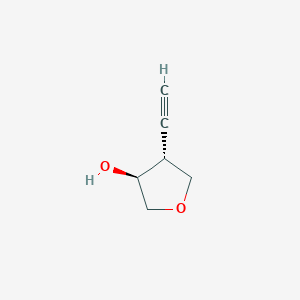


![3-benzamido-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B2644174.png)
![(E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-methyl-3-phenylprop-2-en-1-one](/img/structure/B2644175.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide](/img/no-structure.png)

![N-(3-chlorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2644181.png)
![N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2644185.png)
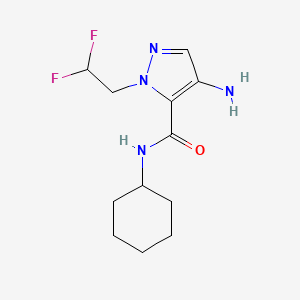

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2644190.png)
